molecular formula C19H20N2O3S2 B2676094 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1795305-47-3

4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2676094
CAS No.: 1795305-47-3
M. Wt: 388.5
InChI Key: SDPRRKRRDCEHPK-UHFFFAOYSA-N
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Description

4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and an isopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Triethylamine, sodium hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its ability to inhibit enzymes, making this compound a candidate for drug development, particularly in the treatment of bacterial infections and cancer.

Medicine

Medically, derivatives of this compound are studied for their anti-inflammatory and analgesic properties. The presence of the thiophene and pyridine rings contributes to its bioactivity, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in material science and electronics.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways in bacteria or cancer cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    4-isopropoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the thiophene ring, which may reduce its bioactivity.

    N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide: Lacks the isopropoxy group, potentially affecting its solubility and pharmacokinetics.

    4-isopropoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the pyridine ring, which may alter its electronic properties and reactivity.

Uniqueness

The combination of the isopropoxy group, thiophene ring, and pyridine ring in 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide makes it unique. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-propan-2-yloxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14(2)24-18-3-5-19(6-4-18)26(22,23)21-11-15-9-17(12-20-10-15)16-7-8-25-13-16/h3-10,12-14,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPRRKRRDCEHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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